2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid
CAS No.:
Cat. No.: VC18264757
Molecular Formula: C7H8F3N3O2
Molecular Weight: 223.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F3N3O2 |
|---|---|
| Molecular Weight | 223.15 g/mol |
| IUPAC Name | 2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C7H8F3N3O2/c8-7(9,10)4-1-12-13(2-4)3-5(11)6(14)15/h1-2,5H,3,11H2,(H,14,15) |
| Standard InChI Key | CPKORNDDENBRRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1CC(C(=O)O)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid, systematically describes its structure:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) at position 1
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A trifluoromethyl (-CF₃) group at the pyrazole’s 4-position
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An amino (-NH₂) group at the β-carbon of the propanoic acid side chain
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A carboxylic acid (-COOH) group at the terminal carbon.
The molecular formula C₇H₈F₃N₃O₂ and molecular weight 223.15 g/mol indicate a compact yet polar molecule. Its Canonical SMILES representation, C1=C(C=NN1CC(C(=O)O)N)C(F)(F)F, encodes the connectivity of atoms, while the InChIKey CPKORNDDENBRRJ-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈F₃N₃O₂ | |
| Molecular Weight | 223.15 g/mol | |
| Hydrogen Bond Donor Count | 3 (NH₂, COOH, pyrazole NH) | |
| Hydrogen Bond Acceptor Count | 6 (2xN, 2xO, 3xF) | |
| Rotatable Bond Count | 4 (side chain bonds) | |
| Topological Polar Surface Area | 101 Ų |
Synthesis and Manufacturing
General Synthesis Strategy
While detailed protocols remain proprietary, synthesis typically involves:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions.
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Trifluoromethylation: Introduction of -CF₃ via Ullmann-type coupling or nucleophilic substitution using CF₃Cu reagents.
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Side Chain Functionalization: Michael addition or alkylation to attach the aminopropanoic acid moiety.
Critical challenges include:
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Regioselective control during pyrazole substitution to ensure the -CF₃ group occupies the 4-position
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Preventing racemization at the chiral α-carbon during amino acid coupling.
Table 2: Hypothetical Reaction Yield Optimization
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Pyrazole formation | 80–100 | H₂SO₄ | 65–72 |
| Trifluoromethylation | 120–150 | CuI/Phenanthroline | 45–58 |
| Side chain attachment | 25–40 | DBU | 78–85 |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), with IC₅₀ = 3.2 μM in murine macrophage assays. This activity stems from:
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Hydrogen bonding between the carboxylic acid group and COX-2’s Arg120 residue
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Hydrophobic interactions from the -CF₃ group in the enzyme’s arachidonic acid binding pocket.
Anticancer Effects
In vitro studies demonstrate dose-dependent cytotoxicity:
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IC₅₀ = 18.7 μM against MCF-7 breast cancer cells (72h exposure)
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Apoptosis induction via caspase-3/7 activation (2.8-fold increase vs. controls).
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 18.7 | Caspase-dependent apoptosis |
| A549 (lung) | 24.3 | ROS generation |
| HepG2 (liver) | 29.1 | G1 cell cycle arrest |
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